molecular formula C25H28N2O2 B444061 (3,5-Dimethylpiperidin-1-yl)[2-(3-ethoxyphenyl)quinolin-4-yl]methanone

(3,5-Dimethylpiperidin-1-yl)[2-(3-ethoxyphenyl)quinolin-4-yl]methanone

Cat. No.: B444061
M. Wt: 388.5g/mol
InChI Key: WXSMPQVNAJHCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethylpiperidin-1-yl)[2-(3-ethoxyphenyl)quinolin-4-yl]methanone is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylpiperidin-1-yl)[2-(3-ethoxyphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxybenzaldehyde with 2-amino-4-quinolinecarboxylic acid, followed by cyclization and subsequent functional group modifications to introduce the 3,5-dimethylpiperidino moiety. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylpiperidin-1-yl)[2-(3-ethoxyphenyl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines.

Scientific Research Applications

(3,5-Dimethylpiperidin-1-yl)[2-(3-ethoxyphenyl)quinolin-4-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpiperidin-1-yl)[2-(3-ethoxyphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethylpiperidin-1-yl)[2-(3-ethoxyphenyl)quinolin-4-yl]methanone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinoline core with a piperidine ring and ethoxyphenyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5g/mol

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-[2-(3-ethoxyphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C25H28N2O2/c1-4-29-20-9-7-8-19(13-20)24-14-22(21-10-5-6-11-23(21)26-24)25(28)27-15-17(2)12-18(3)16-27/h5-11,13-14,17-18H,4,12,15-16H2,1-3H3

InChI Key

WXSMPQVNAJHCGM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CC(CC(C4)C)C

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CC(CC(C4)C)C

Origin of Product

United States

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